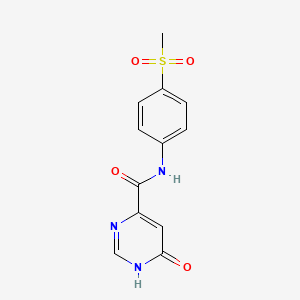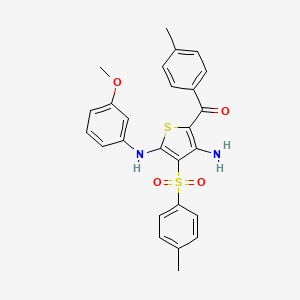
5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a basic structure in naturally occurring compounds, like nucleotides in DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an amidine with an α,β-unsaturated carbonyl compound in the presence of a base .Molecular Structure Analysis
The pyrimidine ring provides a versatile scaffold that is able to engage in several types of interactions, including hydrogen bonding, aromatic stacking interactions, and dipole interactions .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative would depend on its specific structure. Generally, pyrimidines are aromatic and planar. They are also polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Supramolecular Structures
5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that has been studied for its supramolecular structures. For example, compounds structurally similar to it have been observed to form isolated molecules, hydrogen-bonded chains, and chains of fused hydrogen-bonded rings, which could have implications in understanding intramolecular interactions and molecular design (Rezende et al., 2005).
Antimycobacterial Activity
Research has been conducted on derivatives of this compound for their potential antimycobacterial activity. Studies show that some derivatives exhibit low toxicity and various strengths of antimycobacterial activity, suggesting potential for further development into antimycobacterial drugs (Yushin et al., 2020).
Cardiovascular Applications
Certain derivatives of this compound are known for their L-type calcium channel blockade activity, making them effective in treating cardiovascular diseases. This property also extends to applications in cancer, epilepsy, and inflammatory disorders. Computational analysis of these compounds indicates potential as antihypertensive agents (Irshad et al., 2022).
Corrosion Inhibition
Studies have explored the use of derivatives of this compound as corrosion inhibitors for mild steel. Investigations into their molecular structure, electronic construction, and inhibition efficiency indicate potential applications in materials science (Hadi et al., 2018).
Luminescent Materials
These compounds have been studied for their aggregation-induced emission properties. The ability to change emission color by varying substituents suggests applications in developing efficient luminescent materials, potentially useful in sensing and imaging technologies (Mendigalieva et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCQNOXNWBHZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

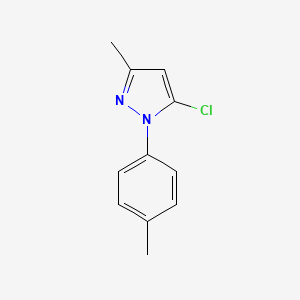
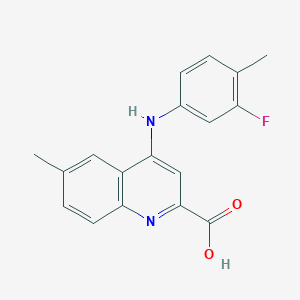
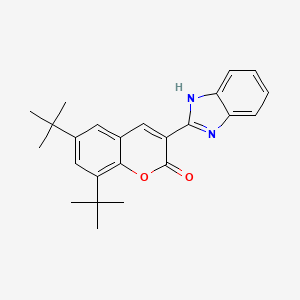
![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)

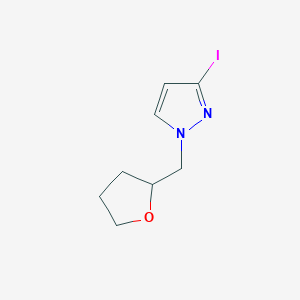
![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)

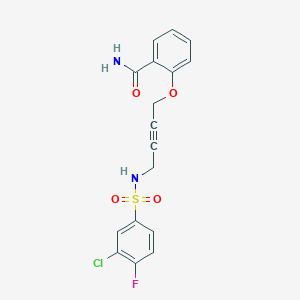
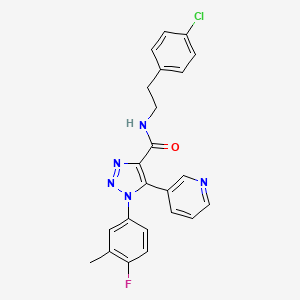
![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)
